Product packaging for Boc-beta-cyano-D-alanine(Cat. No.:CAS No. 184685-17-4)

Boc-beta-cyano-D-alanine

Cat. No.: B558609
CAS No.: 184685-17-4
M. Wt: 214.22 g/mol
InChI Key: IVKMLPKBZQTAMQ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Non-Canonical D-Amino Acid Derivatives in Chemical Biology and Medicinal Chemistry

The foundational elements of proteins are the 20 canonical amino acids, all of which are in the L-configuration. nih.govnih.gov However, the exploration of non-canonical amino acids (ncAAs), particularly those with D-stereochemistry, has opened up vast new possibilities in chemical biology and drug discovery. nih.govnih.gov Life primarily utilizes a set of 20 standard amino acids for constructing proteins and peptides that govern nearly all cellular activities. nih.govnih.gov Medicinal chemists, however, are not limited to these 20 building blocks and have increasingly turned to ncAAs to create designer peptides with enhanced therapeutic properties. nih.govnih.gov

D-amino acids are stereoisomers (mirror images) of the common L-amino acids. frontiersin.org Their incorporation into peptides offers significant advantages, most notably increased resistance to proteolytic degradation. plos.orgmdpi.com Proteases, the enzymes that break down proteins, are highly specific for L-amino acids, rendering peptides containing D-amino acids less susceptible to rapid metabolism in the body. frontiersin.orgplos.org This enhanced stability can lead to a longer duration of action for peptide-based drugs. wiley.com

Furthermore, the introduction of non-canonical side chains and stereochemistries vastly expands the chemical space available for drug design. nih.govplos.org This allows for the fine-tuning of properties such as binding affinity, selectivity, solubility, and bioavailability. nih.govwiley.com Non-canonical D-amino acids are therefore crucial in the development of novel peptide-based therapeutics, enzyme inhibitors, and molecular probes to study biological processes. mdpi.combiorxiv.org The use of ncAAs has been instrumental in creating peptides with improved drug-like characteristics. nih.govnih.gov

Overview of the Boc-Protecting Group and Cyano Functionality in Amino Acid Scaffolds

The specific features of Boc-beta-cyano-D-alanine—the Boc group and the cyano group—are central to its utility in chemical synthesis. chemimpex.com

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine function of amino acids. genscript.com In peptide synthesis, it is essential to temporarily block the reactive amino group of one amino acid to ensure it does not react with itself while its carboxyl group is being coupled to the amino group of another. genscript.comamericanpeptidesociety.org The Boc group serves this purpose effectively. It is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347). libretexts.org

A key advantage of the Boc group is its stability under a variety of reaction conditions, yet it can be easily and selectively removed under mild acidic conditions, typically with trifluoroacetic acid (TFA). americanpeptidesociety.orgchemistrysteps.com This process, known as deprotection, regenerates the free amine, allowing the peptide chain to be elongated in a controlled, stepwise manner. genscript.comiris-biotech.de While other protecting group strategies like Fmoc (fluorenylmethyloxycarbonyl) exist, the Boc strategy remains valuable, particularly for specific applications where the harsher deprotection conditions are not a concern or are even advantageous. americanpeptidesociety.orgiris-biotech.de

The cyano (-C≡N) group , also known as a nitrile group, is a versatile functional group in organic synthesis. enamine.net When incorporated into an amino acid scaffold, it can serve several purposes. The nitrile group is strongly polarized, with an electrophilic carbon atom, making it susceptible to nucleophilic attack. openstax.org This reactivity allows for its conversion into other important functional groups. For instance, nitriles can be hydrolyzed to form carboxylic acids or reduced to form primary amines. studymind.co.ukmasterorganicchemistry.com This chemical versatility makes cyano-containing amino acids valuable intermediates for creating a diverse range of molecular structures. enamine.netrsc.org

In the context of medicinal chemistry, the cyano group can also participate in crucial interactions with biological targets, such as enzymes. enamine.net It can act as a hydrogen bond acceptor or engage in other non-covalent interactions. enamine.net Furthermore, nitrile-containing compounds have been investigated as inhibitors of certain proteases, where the cyano group can interact with the active site of the enzyme. acs.org The unique properties of the cyano group make it a valuable addition to the medicinal chemist's toolbox for designing potent and selective enzyme inhibitors. acs.orgresearchgate.net

FeatureDescriptionKey Characteristics
D-Alanine Scaffold A non-canonical amino acid with D-stereochemistry.Increased resistance to enzymatic degradation by proteases. frontiersin.orgplos.org
Boc-Protecting Group tert-butyloxycarbonyl group attached to the amine.Protects the amine during synthesis; removed with mild acid. genscript.comamericanpeptidesociety.org
Cyano Functionality A nitrile (-C≡N) group.Versatile chemical handle for further modification; can interact with biological targets. enamine.netstudymind.co.ukacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O4 B558609 Boc-beta-cyano-D-alanine CAS No. 184685-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKMLPKBZQTAMQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427148
Record name Boc-beta-cyano-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184685-17-4
Record name Boc-beta-cyano-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Derivatization Strategies and Chemical Transformations of Boc Beta Cyano D Alanine

Functionalization of the Cyano Group in the Boc-beta-cyano-D-alanine Scaffold

The cyano group is a versatile functional handle that can be transformed into various other functionalities, significantly expanding the molecular diversity accessible from the this compound template.

Conversion to Carboxylic Acid Derivatives

The hydrolysis of the nitrile (cyano) group to a carboxylic acid is a fundamental transformation that converts this compound into a derivative of aspartic acid. This can be achieved under both acidic and alkaline conditions. libretexts.org

Acid Hydrolysis : Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid (HCl), directly yields the carboxylic acid. libretexts.org For complex organic nitriles that may have poor solubility in aqueous acid, the use of an organic-soluble strong acid catalyst, like an alkylbenzene sulfonic acid, can facilitate the reaction in aqueous HCl or H₂SO₄. google.com

Alkaline Hydrolysis : Refluxing the nitrile with an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH), initially forms the carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture with a strong acid is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Enzymatic Hydrolysis : Nitrilase enzymes offer a green and highly specific alternative for converting nitriles to carboxylic acids under mild conditions, which can be advantageous for sensitive substrates. organic-chemistry.org

These methods effectively transform the cyano group into a carboxyl group, yielding N-Boc-D-aspartic acid.

Reduction to Amine Functionalities

The reduction of the cyano group to a primary amine furnishes a diamino acid derivative, a valuable building block for peptidomimetics and other complex nitrogen-containing molecules. A primary challenge in this reduction is avoiding the formation of secondary amine byproducts. researchgate.net

Several methods have been developed to achieve this transformation chemoselectively:

Catalytic Hydrogenation : The use of catalysts like Raney Nickel with hydrogen gas is a common method. The addition of ammonia (B1221849) to the reaction medium can help suppress the formation of secondary amines. researchgate.net Palladium on carbon (Pd/C) has also been used, though its effectiveness in preventing dimer formation can be substrate-dependent. researchgate.net

Chemical Reduction : Reagents such as Lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in combination with catalysts like nickel(II) chloride or zinc chloride (ZnCl₂/NaBH₄) can be employed. researchgate.netrsc.orgorganic-chemistry.org These methods often offer high yields and good chemoselectivity, preserving the Boc protecting group. For instance, the in situ protection of the newly formed amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) during a Raney Nickel reduction can efficiently yield the protected diamine. rsc.org Reductive decyanation using reagents like lithium di-tert-butylbiphenylide (LiDBB) represents another route to modify the cyano-bearing carbon. wiley.com

Table 1: Comparison of Reagents for Nitrile Reduction

Reagent/Catalyst Conditions Advantages Potential Issues
Raney Ni / H₂ High pressure, often with NH₃ Effective for primary amine formation Secondary amine byproduct without additives
LiAlH₄ Anhydrous ether/THF Powerful reducing agent, high yield Can be unselective with other reducible groups
NiCl₂ / NaBH₄ Methanol Milder than LiAlH₄, good yields ---

Hydration Reactions (e.g., catalyzed by Nitrile Hydratases)

The selective hydration of the cyano group to a primary amide is a valuable transformation that yields the corresponding N-Boc-D-asparagine derivative. While chemical methods exist, they often require harsh conditions. Biocatalysis using Nitrile Hydratase (NHase) enzymes offers a superior alternative. frontiersin.orgresearchgate.net

Nitrile hydratases are metalloenzymes (containing Fe³⁺ or Co³⁺) that catalyze the hydration of nitriles to amides with high specificity and efficiency under mild pH and temperature conditions. frontiersin.orgwikipedia.org This method is particularly advantageous as it avoids side reactions and is environmentally benign. researchgate.net Research has shown that enzymes like cyanoalanine hydratase, a type of nitrilase with high nitrile hydratase activity, can effectively hydrolyze β-cyano-L-alanine to asparagine. nih.gov This indicates a high potential for the enantioselective hydration of this compound using an appropriate NHase, which are known for their broad substrate scope that can include bulky nitriles. nih.govrsc.org

Modification of the Carboxyl Group and Amino Group

The carboxylic acid and the Boc-protected amine functionalities of this compound are pivotal for its use as a building block, particularly in peptide synthesis.

Esterification and Amidation Reactions

The carboxylic acid group can be readily converted into esters or amides, which is fundamental for creating peptide bonds or other conjugates.

Esterification : Standard esterification procedures, such as reaction with an alcohol under acidic catalysis, can be employed.

Amidation : Direct amidation with an amine is typically facilitated by a coupling reagent to activate the carboxylic acid. Boronic acid catalysts have been shown to promote the direct and atom-economical amidation of N-Boc protected β-amino acids with various amines. researchgate.net Another approach involves using specialized reagents, such as modified Yamaguchi reagents, which activate the carboxylic acid to readily react with amines, affording the amide product with minimal racemization. acs.org

Peptide Bond Formation in Solution and Solid Phase

This compound is a versatile building block for constructing peptides containing a non-canonical amino acid. chemimpex.com The Boc group provides temporary protection for the α-amino group, which is stable to the basic conditions used for coupling but can be removed with acid to allow for chain elongation. organic-chemistry.orglsu.edu

The formation of a peptide bond requires the activation of the carboxyl group of the Boc-protected amino acid. bachem.com This is achieved using a wide variety of coupling reagents.

Table 2: Common Coupling Reagents for Peptide Synthesis

Reagent Class Examples Mechanism of Action Phase
Carbodiimides DCC (N,N'-Dicyclohexylcarbodiimide), DIC Forms an O-acylisourea intermediate. Often used with additives like HOBt to reduce side reactions and racemization. bachem.com Solution & Solid
Aminium/Uronium HBTU, HATU, TBTU Forms an activated ester in situ, rapid and efficient coupling. bachem.com Solid

Solution-Phase Synthesis : In this classical approach, the coupling reactions and deprotection steps are carried out in solution, with purification of the intermediate peptide after each step. nii.ac.jp

Solid-Phase Peptide Synthesis (SPPS) : This is the most common method for peptide synthesis. nih.gov The C-terminal amino acid is anchored to a solid resin support, and the peptide chain is built step-by-step through iterative cycles of deprotection (removing the Boc group with an acid like TFA) and coupling of the next Boc-amino acid. lsu.edunih.gov The use of excess reagents drives the reactions to completion, and purification is simplified to washing the resin. lsu.edu this compound can be readily incorporated into a peptide sequence using standard Boc-SPPS protocols.

The presence of the cyano group on the side chain offers a unique post-synthesis modification site on the final peptide, allowing for the introduction of other functional groups after the peptide backbone has been assembled.

Side-Chain Modifications and Analog Development

The unique chemical architecture of this compound, particularly the presence of a reactive cyano (-C≡N) group on the side chain, presents a versatile platform for a variety of chemical transformations. These modifications are instrumental in the development of novel amino acid analogs with tailored properties for applications in medicinal chemistry and peptide science. The strategic derivatization of the side chain allows for the introduction of new functional groups, alteration of steric and electronic properties, and the construction of more complex molecular scaffolds.

The primary strategies for the derivatization of the this compound side chain revolve around the chemical reactivity of the nitrile functionality. Key transformations include reduction to an amine, hydrolysis to a carboxylic acid or amide, and its use as a precursor for heterocyclic synthesis. These modifications generate a diverse array of analogs with potential applications as peptide building blocks or standalone pharmacologically active agents.

Another important avenue for the derivatization of the cyano group is its hydrolysis. Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding a Boc-protected aspartic acid analog. Alternatively, controlled partial hydrolysis can lead to the formation of a carboxamide, resulting in a Boc-protected asparagine analog. The conversion of a cyano group to a carboxamide has been noted as a potential side reaction, but can also be a targeted synthetic strategy. researchgate.net

Furthermore, the cyano group can participate in cycloaddition reactions or be used as a precursor for the synthesis of various nitrogen-containing heterocycles. For example, the reaction of nitriles with 1,2-aminothiols, such as a cysteine residue, can form a thiazoline (B8809763) ring, a reaction that has been explored in the context of "click" chemistry for bioconjugation. iris-biotech.de This type of transformation opens up possibilities for creating constrained peptide mimetics or for labeling peptides and proteins.

The table below summarizes key derivatization strategies for the side chain of this compound and the resulting analog structures.

Table 1: Derivatization Strategies for the Side Chain of this compound

Starting Material Transformation Key Reagents/Conditions Resulting Analog New Side-Chain Functionality
This compound Reduction H₂, Raney-Ni, NH₄OH Boc-D-diaminopropanoic acid (Boc-D-Dap) Aminomethyl (-CH₂-NH₂)
This compound Full Hydrolysis H₃O⁺ or OH⁻, heat Boc-D-aspartic acid Carboxyl (-COOH)
This compound Partial Hydrolysis Controlled acid or base Boc-D-asparagine Carboxamide (-CONH₂)

These advanced derivatization strategies highlight the utility of this compound as a versatile building block for creating a wide range of structurally diverse amino acid analogs. The ability to selectively modify the side-chain cyano group provides a powerful tool for medicinal chemists and peptide scientists to fine-tune the biological activity and physicochemical properties of peptides and small molecules.

Applications of Boc Beta Cyano D Alanine in Advanced Chemical Synthesis

Chiral Building Block in Asymmetric Synthesis

Enantiomerically pure non-canonical amino acids are highly prized as chiral building blocks in organic synthesis. rsc.org They serve as foundational materials for the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals, and are instrumental in the design of chiral ligands and catalysts. rsc.orghilarispublisher.com Boc-beta-cyano-D-alanine fits squarely within this class of valuable synthetic intermediates. sigmaaldrich.com

The synthesis of stereochemically defined β-amino acids is crucial as these structures are integral components of numerous biologically active compounds and natural products. hilarispublisher.comnih.gov this compound, as an enantiopure β-amino acid, serves as a key precursor in the construction of such complex targets. The cyano group is a particularly useful functional handle, as it can be converted into other functionalities like carboxylic acids or amines, enabling the elaboration of the molecular structure. nih.gov

The general strategy often involves the homologation of α-amino acids. One established pathway is the cyanation reaction, where an N-protected α-amino alcohol is converted into a β-amino cyanide, which is a direct precursor to compounds like this compound. nih.gov This highlights its role as a key intermediate in building more complex molecules. Although direct synthesis of a specific major natural product using this compound is not prominently documented in the provided sources, its utility is strongly implied by its inclusion in the family of building blocks used for creating bioactive molecules. rsc.orgmdpi.com For instance, β-amino acids are found in natural products with significant therapeutic potential, such as the anticancer agent chondramide C and the antibiotic TAN-1057A. nih.gov

Table 1: Examples of Bioactive Molecule Classes Containing β-Amino Acid Scaffolds

Bioactive Molecule ClassTherapeutic AreaRelevance of β-Amino Acid Moiety
Peptide Hormones EndocrinologyUsed to create more potent and stable analogs of somatostatin. nih.gov
Antibiotics Infectious DiseaseFound in natural products like blasticidin S and TAN-1057A. nih.gov
Anticancer Agents OncologyPresent in compounds such as chondramide C. nih.gov
Enzyme Inhibitors Variousβ-amino acids show significant affinity for target enzymes. researchgate.net

Chiral amino acids are extensively used as the foundation for creating chiral catalysts and ligands for asymmetric synthesis. hilarispublisher.comnih.gov The defined stereocenter of this compound makes it a suitable candidate for this purpose. While specific examples of catalysts derived directly from this compound are not detailed in the search results, the principles of ligand design strongly support its potential. Chiral ligands often derive their stereocontrolling ability from rigid backbones and strategically placed functional groups that coordinate to a metal center.

The β-amino acid structure can be incorporated into ligand backbones to create a specific chiral environment. nih.gov The cyano group could potentially act as a coordinating group to a metal or be chemically transformed into a more traditional ligating group, such as a phosphine (B1218219) or an amine. The synthesis of chiral bisphosphine ligands, for example, has been shown to be effective for highly enantioselective hydrogenation reactions. nih.gov Peptides themselves, constructed from chiral amino acids, have been used directly as catalysts for a range of asymmetric transformations, demonstrating that amino acid-based structures can create a highly selective catalytic pocket. nih.gov

Constituent in Peptide and Peptidomimetic Research

This compound is a key building block in the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides. chemimpex.comchemimpex.com The incorporation of unnatural amino acids like β-amino acids is a primary strategy to overcome the limitations of natural peptides as drugs, such as their rapid degradation by proteases. researchgate.netsigmaaldrich.com

A major goal in medicinal chemistry is to engineer peptides with improved therapeutic profiles, including enhanced biological activity, selectivity, and metabolic stability. nih.govsigmaaldrich.com The incorporation of β-amino acids is a well-established method to confer resistance to enzymatic degradation by peptidases. sigmaaldrich.comresearchgate.net The additional carbon atom in the backbone of a β-amino acid relative to a natural α-amino acid disrupts the recognition site for proteolytic enzymes. researchgate.net

This compound is used to construct these more robust peptides. chemimpex.com Its unique structure, featuring the cyano group, can also be leveraged to enhance interactions with biological targets or to serve as a point for further chemical modification to fine-tune the peptide's properties. chemimpex.com The replacement of natural amino acids with non-canonical ones often results in higher activity and increased biological stability. nih.gov For example, β-peptide analogs have been shown to be stable against a variety of proteases, including proteinase K, chymotrypsin, and trypsin. scispace.com

Table 2: Properties Enhanced by β-Amino Acid Incorporation

Enhanced PropertyMechanismReference
Proteolytic Stability The altered backbone sterically hinders protease recognition and cleavage. sigmaaldrich.comresearchgate.net
Potency Conformational rigidity can lock the peptide into its bioactive shape, improving receptor binding. nih.govsigmaaldrich.com
Selectivity Constrained structures can lead to more specific interactions with the target receptor over others. sigmaaldrich.comsigmaaldrich.com
Oral Absorption Increased stability and modified physicochemical properties can potentially improve bioavailability. sigmaaldrich.com

The addition of an extra carbon to the peptide backbone increases the number of possible stable conformations. researchgate.net By constraining the rotational freedom around the Cα-Cβ bond, β-substituted amino acids can rigidify the residue's side chain orientation. nih.gov This conformational restriction is a key tactic in designing peptidomimetics of naturally occurring peptide hormones like somatostatin. nih.gov While α-peptides often require many residues to form a stable helix, β-peptides can adopt stable helical structures with as few as four to six residues. scirp.org This makes this compound a valuable tool for developing conformationally well-defined peptide structures.

Beyond helices and turns, β-peptides are known to fold into well-ordered β-sheet structures. sigmaaldrich.comscirp.org These artificial structures, often called foldamers, can mimic the secondary structures of natural proteins. The ability to design and synthesize molecules with predictable folding patterns opens up new avenues in materials science and the development of novel therapeutics. researchgate.net

Role in Materials Science and Functional Materials Development

The application of this compound in the field of materials science and the development of functional materials is an emerging area with limited, yet promising, prospects. While extensive research detailing its incorporation into specific materials is not widely available in peer-reviewed literature, its unique chemical structure suggests its potential value in creating advanced materials with tailored properties. chemimpex.com

The versatility of this compound stems from its distinct functional groups: the tert-butyloxycarbonyl (Boc) protected amine and the cyano group. The Boc group provides a stable, yet readily cleavable, protecting group for the amine functionality. This allows for the selective reaction of other parts of the molecule during material synthesis, with the option to deprotect the amine at a later stage for further functionalization. This is particularly useful in the synthesis of complex polymer architectures.

The presence of the cyano (nitrile) group offers a reactive handle for a variety of chemical transformations. For instance, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This chemical reactivity allows for the post-synthesis modification of materials, enabling the introduction of new functionalities or the cross-linking of polymer chains. The incorporation of this compound into polymer systems could therefore be a strategy to impart specific functionalities and customize material properties. chemimpex.com

While detailed research findings on the performance of materials incorporating this compound are scarce, the potential for its use in creating functional polymers and other materials for various applications is recognized. chemimpex.com Further research in this area would be necessary to fully explore and validate its utility in materials science.

General Properties of this compound

PropertyValue
Molecular Formula C₉H₁₄N₂O₄ nih.gov
Molecular Weight 214.22 g/mol nih.gov
IUPAC Name (2R)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
CAS Number 184685-17-4
Appearance Solid

Role in Biochemical and Enzymatic Mechanistic Studies

Investigation of Enzyme-Substrate Interactions with D-Amino Acid Oxidase

D-amino acid oxidase (DAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids by catalyzing their oxidative deamination. wikipedia.orgfrontiersin.org The study of its interaction with substrates and inhibitors is fundamental to understanding its physiological function and for the development of potential therapeutic agents.

The reaction of D-amino acid oxidase from porcine kidney with beta-cyano-D-alanine (D-BCNA) has been a subject of detailed investigation. nih.gov Research has shown that DAO catalyzes both the elimination of the cyano group and the oxidation of D-BCNA. nih.gov A key finding in these studies is the observation of a stable intermediary charge-transfer complex during the aerobic reaction. nih.gov This intermediate displays a characteristic absorption spectrum with a broad charge-transfer band at longer wavelengths. nih.gov

The formation of this complex suggests a product inhibition mechanism, as the rate of oxygen consumption decreases over time. nih.gov Further experiments involving the anaerobic addition of D-BCNA led to the full reduction of the enzyme. nih.gov The product accumulating from the oxidation of D-BCNA was identified as α-amino-β-cyanoacrylate, which in turn forms a charge-transfer complex with the oxidized enzyme. nih.gov In contrast, the L-enantiomer, beta-cyano-L-alanine (L-BCNA), acts as a competitive inhibitor of D-alanine oxidation without undergoing oxidation or elimination itself, highlighting the stereospecificity of the enzyme. nih.gov

These mechanistic insights are crucial for understanding how DAO interacts with its substrates at a molecular level. The use of substrate analogs like Boc-beta-cyano-D-alanine allows for the trapping and characterization of reaction intermediates, providing a clearer picture of the catalytic cycle. jst.go.jpnih.gov

Modulation of Cyanoalanine Synthase and Related Enzymes

Cyanoalanine synthase (CAS) is a key enzyme in the cyanide detoxification pathway in plants and some microorganisms. nih.gov It catalyzes the reaction of cysteine and cyanide to form β-cyanoalanine. scispace.com Understanding the modulation of this enzyme and its relatives, such as O-acetylserine (thiol) lyase (O-ASTL), is important for both plant biology and potential biotechnological applications.

Studies comparing the reaction mechanisms of CAS and two isoforms of O-ASTL from spinach have revealed both similarities and differences in their catalytic behavior. nih.gov All three enzymes were found to catalyze both cysteine and cyanoalanine synthesis, albeit with varying efficiencies, a difference potentially attributable to a single amino acid substitution in the substrate-binding pocket. nih.gov

The use of substituted alanine (B10760859) inhibitors has demonstrated that the alanine half-cycle of the reactions is similar for both CAS and O-ASTLs. nih.gov These inhibitors generally cause non-competitive inhibition, indicating that they can bind to both the free enzyme and the enzyme-substrate intermediate in a bi-bi ping-pong kinetic model. nih.gov However, studies with nucleophilic inhibitors have shown that the mechanisms of anion binding and processing differ between cyanoalanine synthase and O-ASTLs. nih.gov this compound, as a protected and modified amino acid, can serve as a valuable probe in such studies to elucidate the specific interactions within the active site that govern substrate specificity and catalytic mechanism.

Role in Cyanide Detoxification Pathways in Biological Systems

Cyanide is a potent toxin that inhibits cellular respiration. nih.gov Many organisms have evolved enzymatic pathways to detoxify cyanide. researchgate.net The primary pathway for cyanide assimilation and detoxification in higher plants is the β-cyanoalanine pathway. researchgate.net

This pathway involves two key enzymatic steps. The first is mediated by β-cyanoalanine synthase (CAS), which converts cyanide and cysteine into β-cyanoalanine. scispace.comnih.gov The second step is the hydrolysis of β-cyanoalanine to asparagine and aspartate, a reaction catalyzed by nitrilase enzymes. oup.com Research in Arabidopsis thaliana has shown that the β-cyanoalanine synthase pathway is the sole pathway for cyanide detoxification. siu.edu

The enzyme rhodanese also plays a significant role in cyanide detoxification in a wide range of organisms, from bacteria to humans. benthamdirect.comingentaconnect.com It catalyzes the transfer of a sulfur atom from a donor like thiosulfate (B1220275) to cyanide, forming the much less toxic thiocyanate. researchgate.netbenthamdirect.com The activity of rhodanese in different tissues often correlates with the level of exposure to cyanide. benthamdirect.comingentaconnect.com

This compound, while not a direct substrate in these pathways, is instrumental in studying the enzymes involved. By acting as a specific inhibitor or a probe, it helps to dissect the individual steps of the detoxification process and to understand the regulatory mechanisms that govern cyanide metabolism in various biological systems.

Studies on Chiral Fidelity and Aminoacyl-tRNA Synthetase Specificity

The accuracy of protein synthesis is paramount for cellular function and relies heavily on the precise selection of L-amino acids by aminoacyl-tRNA synthetases (aaRSs). nih.govoup.com These enzymes catalyze the attachment of the correct amino acid to its corresponding tRNA molecule. nih.gov The study of how aaRSs discriminate against D-amino acids and other non-cognate amino acids is a key area of research in molecular biology.

Aminoacyl-tRNA synthetases possess editing or proofreading mechanisms to correct errors in amino acid selection. elifesciences.org While some aaRSs that handle larger amino acids are known to mistakenly activate D-amino acids, a specialized enzyme called D-aminoacyl-tRNA deacylase (DTD) is responsible for clearing these errors by hydrolyzing the D-aminoacyl-tRNAs. oup.comresearchgate.net

However, recent studies have revealed a more complex picture. For instance, it was shown that alanyl-tRNA synthetase (AlaRS) can mischarge D-alanine onto tRNAAla. oup.comresearchgate.net Surprisingly, the editing domain of AlaRS, and not DTD, was found to be responsible for correcting this chiral error. oup.comresearchgate.net This indicates that different aaRSs may have evolved distinct mechanisms for maintaining chiral fidelity. nih.gov

This compound can be used as a tool to investigate the substrate specificity of aaRSs. nih.gov By modifying the structure of a D-amino acid, researchers can probe the limits of the enzyme's active site and its editing domain. For example, a p-cyanophenylalanine-specific aaRS was found to be highly permissive for a range of unnatural amino acids while still rejecting the 20 canonical ones, and its crystal structure provided insights into the basis of this polyspecificity. nih.govresearchgate.net Such studies are crucial for understanding the fundamental principles of substrate recognition and for the engineering of novel aaRSs for synthetic biology applications.

Applications in Probing Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often associated with disease. digitellinc.comacs.org The development of chemical probes to study and modulate these interactions is a major goal in chemical biology and drug discovery. nih.govmdpi.com

This compound and other unnatural amino acids can be incorporated into peptides and proteins to serve as probes for PPIs. chemimpex.comrsc.org These modified molecules can be designed to have specific properties, such as fluorescence, that allow for the detection and characterization of binding events. rsc.org For instance, fluorescent amino acids can be used to monitor changes in the local environment upon protein binding, providing information about the binding interface and dynamics. rsc.org

Alanine scanning mutagenesis, a technique where individual amino acid residues are systematically replaced with alanine, is a widely used method to identify key residues involved in PPIs. jpt.com The use of unnatural amino acids like this compound in place of alanine can provide more detailed information about the specific chemical interactions (e.g., hydrogen bonding, steric effects) that are critical for the interaction.

Theoretical and Computational Investigations of Boc Beta Cyano D Alanine

Conformational Analysis of the Boc-beta-cyano-D-alanine Scaffold and Analogs

The three-dimensional structure of this compound is critical to its function, particularly when it is incorporated into peptides or used as a chiral building block. Conformational analysis investigates the molecule's preferred shapes, which are dictated by the rotational freedom around its single bonds and the influence of non-covalent interactions.

The tert-butyloxycarbonyl (Boc) protecting group, while often considered a simple placeholder, plays a significant role in dictating the conformational preferences of the amino acid backbone. mdpi.com Studies on Boc-protected dipeptides have shown that the Boc group's carbonyl oxygen can act as a hydrogen bond acceptor, leading to the formation of stable, ordered structures. mdpi.com Intramolecular hydrogen bonds (IHBs) between the Boc carbonyl and a downstream amide proton can form specific ring structures that stabilize turns and folds in a peptide chain. mdpi.com For instance, an 8-membered hydrogen-bonded ring can be formed between an amide NH and the Boc carbonyl oxygen (NHAla···OCNHY where Y = Boc). mdpi.com

Furthermore, the Boc group can influence conformation through non-covalent C–H···π interactions. acs.org In analogs containing aromatic moieties, the C-H bonds of the Boc group's methyls can act as soft acids, interacting with the electron-rich π system of an aromatic ring to further stabilize a folded hairpin or β-turn structure. acs.org While this compound itself lacks an aromatic ring, this interaction is a key consideration when designing analogs or peptide sequences containing it alongside aromatic amino acids like phenylalanine or tryptophan. acs.org The conformational space of the molecule is therefore a complex landscape shaped by a combination of steric hindrance from the bulky Boc group and the potential for these stabilizing intramolecular interactions.

Table 1: Potential Intramolecular Hydrogen Bond (IHB) Patterns in Boc-Protected Peptide Scaffolds Data based on analogous systems described in the literature. mdpi.com

Interacting Groups Ring Size Conformation Type
NHFca···OCCOOMe 9-membered Type A
NHAla···OCNHY (Y=Boc) 8-membered Type B
NHFca···OCNHY (Y=Boc) 7-membered Type A

Quantum Mechanical Calculations for Reaction Pathway Elucidation

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are indispensable for investigating the mechanisms of chemical reactions at an atomic level. nih.gov These calculations can map out the entire potential energy surface of a reaction, identifying transition states and intermediates to determine the most favorable pathway. acs.org

For this compound, QM calculations can elucidate the mechanisms of reactions involving its key functional groups: the cyano group, the carboxylic acid, and the Boc-protected amine. A common computational approach involves geometry optimizations using the B3LYP functional with a 6-31G(d) basis set, which has become a standard in the field for balancing accuracy and computational cost. nih.govacs.org

A hypothetical reaction, such as the hydrolysis of the nitrile group to an amide or carboxylic acid, could be modeled. QM calculations would determine the activation energies for different potential mechanisms (e.g., acid- or base-catalyzed pathways), predicting the energetic barriers for each step. nih.gov This allows researchers to understand the conditions under which the cyano group is stable or reactive. Experimental studies on the unprotected analog, β-cyano-D-alanine, show that it can react with D-amino acid oxidase, leading to the elimination of the cyano group and oxidation. nih.gov During this process, an intermediate charge-transfer complex is formed. nih.gov QM calculations could be employed to model the electronic structure of this complex, providing insight into the nature of the interaction between the substrate and the enzyme's flavin cofactor.

Table 2: Typical Steps in a QM Investigation of a Reaction Pathway Methodology based on standard computational chemistry practices. nih.govacs.org

Step Objective Computational Method
1. Reactant/Product Optimization Find the lowest energy structures of starting materials and products. DFT (e.g., B3LYP/6-31G(d))
2. Transition State (TS) Search Locate the saddle point on the potential energy surface connecting reactants and products. Synchronous Transit-Guided Quasi-Newton (STQN) or similar
3. Frequency Calculation Confirm the nature of stationary points (minimum or first-order saddle point) and obtain zero-point vibrational energies (ZPVE). DFT Frequency Analysis
4. Energy Calculation Compute single-point energies with a higher-level basis set for improved accuracy. DFT (e.g., B3LYP/6-311+G(2df,p))
5. Solvation Modeling Account for the effect of the solvent on the reaction energetics. Polarizable Continuum Model (PCM)

Molecular Modeling of Interactions in Peptide and Polymer Systems

While QM methods are ideal for studying electronic structure and reactivity, molecular modeling techniques like molecular dynamics (MD) simulations are used to explore the conformational dynamics and intermolecular interactions of larger systems over time. nih.gov

In the field of materials science, this compound can be incorporated into polymers to impart specific functionalities. chemimpex.com Molecular modeling can be used to simulate the behavior of these functionalized polymers. For example, simulations could predict how the pendant side chains are distributed, whether they aggregate due to hydrophobic or dipole-dipole interactions, and how they affect the polymer's interaction with other molecules or surfaces. This predictive capability is valuable for designing new materials for applications such as drug delivery systems. chemimpex.com

Prediction of Spectroscopic Properties and Structural Features

Computational methods are highly effective at predicting spectroscopic properties, which can then be used to validate experimentally determined structures or interpret complex spectra.

First-principles calculations based on DFT can accurately predict the Nuclear Magnetic Resonance (NMR) parameters for molecules in the solid state. acs.org By calculating properties like the 13C and 15N chemical shift tensors and the 14N electric field gradient (EFG) tensor, a direct comparison can be made with data from solid-state NMR experiments. acs.org These calculated parameters are extremely sensitive to the local molecular structure, including subtle details of hydrogen bonding networks. acs.org Therefore, a strong agreement between predicted and experimental spectra provides high confidence in the determined solid-state conformation.

Similarly, QM calculations can predict vibrational frequencies, allowing for the assignment of peaks in infrared (IR) and Raman spectra. For this compound, this would include predicting the characteristic stretching frequencies of the nitrile (C≡N) bond, the two carbonyl (C=O) bonds of the Boc group and carboxylic acid, and the N-H bond. Theoretical studies on analogous complex amino acids have also been used to calculate vertical absorption transitions to help interpret UV-Visible and fluorescence spectra. researchgate.net

Table 3: Illustrative Comparison of Experimental vs. Calculated 13C NMR Chemical Shifts Values are hypothetical for illustrative purposes, based on the principle of computational prediction. acs.org

Carbon Atom Expected Experimental Shift (ppm) Predicted DFT Shift (ppm)
Boc Carbonyl C=O 155 - 157 156.2
Carboxyl C=O 173 - 176 174.8
Alpha-Carbon (α-C) 50 - 55 52.5
Beta-Carbon (β-C) 25 - 30 27.9
Cyano Carbon (C≡N) 117 - 120 118.3
Boc Quaternary Carbon 80 - 82 81.0
Boc Methyl Carbons 28 - 29 28.4

Advanced Analytical Methodologies for Characterization

Chromatographic Techniques for Enantiomeric and Isomeric Analysis

Chromatography is a cornerstone for the analysis of chiral molecules like Boc-beta-cyano-D-alanine. The separation of its enantiomers (D and L forms) and other related isomers is critical for its use in stereospecific applications such as peptide synthesis and drug development. sigmaaldrich.commdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of N-protected amino acids. mst.edu For the specific challenge of separating enantiomers of t-BOC-amino acids, the use of chiral stationary phases (CSPs) is essential. sigmaaldrich.com

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and ristocetin (B1679390) A, have demonstrated high efficiency and broad selectivity for this class of compounds. sigmaaldrich.comsigmaaldrich.com The reversed-phase (RP-HPLC) mode is often the most effective choice for analyzing t-BOC amino acids on these columns. sigmaaldrich.com Another class of effective CSPs for the direct separation of Boc-protected amino acids includes those based on cyclodextrins. mdpi.commst.edu

Indirect methods can also be employed, which involve pre-column derivatization with a chiral reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), followed by separation on a standard achiral reversed-phase column (e.g., C18). mst.edu For quantitative analysis, derivatization with reagents like diethyl ethoxymethylenemalonate (DEEMM) allows for sensitive detection via UV detectors. researchgate.netresearchgate.net HPLC methods are valued for their robustness and the ability to resolve complex mixtures, making them suitable for both quality control and research. researchgate.net

Table 1: Illustrative HPLC Conditions for Analysis of Related Cyano-Alanine and Boc-Amino Acids

Parameter Condition Compound Class Source
Technique Reversed-Phase HPLC β-cyano-L-alanine (as DEEMM derivative) researchgate.netresearchgate.net
Stationary Phase C18 column (4.6 × 250 mm) β-cyano-L-alanine (as DEEMM derivative) researchgate.net
Mobile Phase Gradient elution β-cyano-L-alanine (as DEEMM derivative) researchgate.net
Detection UV (360 nm) β-cyano-L-alanine (as DEEMM derivative) researchgate.net
Chiral Selector Teicoplanin or Ristocetin A CSPs t-BOC amino acids sigmaaldrich.com
Separation Mode Reversed-Phase or Polar Organic t-BOC amino acids sigmaaldrich.com
Chiral Selector β-cyclodextrin-bonded phase N-Boc-protected amino acids mst.edu

| Derivatization Reagent | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | N-Boc-protected amino acids | mst.edu |

For applications requiring higher sensitivity and throughput, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is the method of choice. UPLC systems utilize smaller particle-size columns, leading to significantly improved resolution, speed, and efficiency compared to traditional HPLC. mdpi.com

When coupled with tandem mass spectrometry (MS/MS), this technique offers exceptional selectivity and sensitivity, enabling the detection and quantification of this compound at trace levels in complex matrices. sigmaaldrich.commdpi.com The mobile phases used in HPLC, often containing volatile buffers like ammonium (B1175870) acetate, are generally compatible with mass spectrometry platforms. sigmaaldrich.com The combination of a zwitterionic teicoplanin chiral stationary phase with a sub-2-μm particle column in a UHPLC system has been shown to provide superior resolution for Boc-derivatized amino acids. mdpi.com This level of analytical power is crucial for pharmacokinetic studies and for detecting minute enantiomeric impurities. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum, the protons of the tert-butyloxycarbonyl (Boc) protecting group would appear as a characteristic sharp singlet at approximately 1.4 ppm. acs.org The protons on the β-carbon (CH₂) would be expected to appear as a multiplet, shifted downfield due to the electron-withdrawing effect of the adjacent cyano group. The α-proton would also present as a multiplet.

In the ¹³C NMR spectrum, distinct signals would correspond to each carbon atom in the molecule. The carbonyl carbon of the Boc group and the carboxylic acid carbon would resonate at the downfield end of the spectrum (~155 ppm and ~170-175 ppm, respectively). acs.orgresearchgate.net The quaternary carbon of the Boc group appears around 80 ppm, while the methyl carbons of the Boc group produce a strong signal at approximately 28.5 ppm. acs.org The signals for the α-carbon, β-carbon, and the nitrile carbon provide definitive confirmation of the core amino acid structure. NMR is also a suitable technique for analyzing isotopically labeled versions of related compounds, such as ¹³C-labeled Boc-D-alanine. sigmaaldrich.com

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

Nucleus Group Predicted Chemical Shift (ppm) Multiplicity Notes
¹H Boc -C(CH₃)₃ ~1.4 Singlet 9-proton singlet, characteristic of the Boc group. acs.org
-CH₂-CN Downfield Multiplet Deshielded by the nitrile group.
N-CH-COOH ~4.5 Multiplet Alpha-proton. acs.org
¹³C Boc -C(CH₃)₃ ~28.5 Quartet Methyl carbons of the Boc group. acs.org
α-Carbon ~50-58 Doublet
β-Carbon ~20-30 Triplet
Boc -C (CH₃)₃ ~80 Singlet Quaternary carbon of the Boc group. acs.org
Nitrile (-CN) ~115-120 Singlet
Boc C=O ~155 Singlet Carbonyl of the urethane (B1682113) linkage. researchgate.net

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and investigate the fragmentation patterns of this compound, further verifying its identity. The compound has a molecular formula of C₉H₁₄N₂O₄ and a monoisotopic mass of 214.095357 Da. nih.govepa.gov

Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be observed as protonated ([M+H]⁺) or other adducted species. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy, as has been demonstrated for related labeled compounds. acgpubs.org

Under fragmentation conditions (e.g., in MS/MS), a characteristic loss of the Boc group is expected. This can occur through the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da), providing a strong indication of the presence of this protecting group. Subsequent fragmentation would involve losses from the amino acid backbone, such as the neutral loss of the carboxylic acid group. This predictable fragmentation is key to structural confirmation and is widely used in LC-MS analyses. chemimpex.com

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and stereochemistry. While the crystal structure for this compound itself is not detailed in the provided context, the technique has been successfully applied to numerous derivatives of Boc-protected amino acids and peptides. liverpool.ac.ukrsc.org

For instance, single-crystal X-ray crystallography has been used to confirm the absolute stereochemistry of synthesized intermediates derived from Boc-beta-alanine. liverpool.ac.uk Structural analysis of oligopeptides containing β-alanine has revealed detailed conformational features, such as the formation of β-bends. rsc.org This technique is crucial for understanding how the molecule packs in a crystal lattice and engages in intermolecular interactions like hydrogen bonding, which can influence its physical properties and role in supramolecular chemistry. weizmann.ac.il The insights gained from the crystallographic analysis of its derivatives are invaluable for molecular modeling and designing larger peptide structures. nih.gov

Future Research Directions and Emerging Paradigms

Integration into Automated Synthesis Platforms for Enhanced Efficiency

The synthesis of peptides and proteins has been revolutionized by automated platforms that significantly reduce the time and effort required. nih.gov Modern automated flow synthesis machines can now assemble hundreds of amino acids in hours, a process that traditionally took much longer using manual methods or genetically engineered cells. nih.gov A key advantage of these chemical synthesis platforms is their ability to incorporate non-natural amino acids, like Boc-beta-cyano-D-alanine, into polypeptide chains, enabling the creation of novel proteins with enhanced biological functions. nih.gov

Automated synthesizers, such as the iChemAFS, have demonstrated the capacity to match the speed of natural ribosomal peptide synthesis while accommodating both natural and non-natural amino acids. chemimpex.com The integration of this compound into these automated workflows is a promising area of research. This would allow for the rapid and efficient production of peptide libraries containing this unique building block, accelerating drug discovery and materials development. chemimpex.comnih.gov The challenge lies in optimizing the coupling protocols for each specific non-natural amino acid to ensure high fidelity and yield in the automated process. nih.gov

Table 1: Comparison of Synthesis Methods

Feature Traditional Synthesis (Manual/Cell-based) Automated Flow Synthesis
Speed Slow (days to weeks) Fast (hours) nih.gov
Flexibility Limited by biological machinery High; allows non-natural amino acids chemimpex.comnih.gov
Scale Variable Milligrams to grams chemimpex.com

| Purity | Often requires extensive purification | Can achieve high crude purity (up to 95%) chemimpex.com |

Development of Novel Bioconjugation Strategies

Bioconjugation is the chemical process of linking two molecules, where at least one is a biomolecule like a protein or peptide. iitg.ac.in This technique is fundamental for developing antibody-drug conjugates (ADCs), imaging agents, and other advanced therapeutics. wiley.comnih.gov The development of novel bioconjugation strategies for non-natural amino acids like this compound is an active area of research.

The functional groups on this compound—the Boc-protected amine, the carboxylic acid, and the cyano group—offer multiple handles for conjugation. While the protected amine and carboxylic acid are standard features used in peptide synthesis, the cyano group provides a unique site for chemical modification. For instance, the cyano group can participate in click chemistry reactions, such as cycloadditions with azides or tetrazoles, or be chemically transformed into other functional groups like amines or carboxylic acids for subsequent conjugation. nih.gov Research could focus on developing chemoselective reactions that specifically target the cyano group without affecting other functionalities in a complex peptide, allowing for precise, site-specific modifications. wiley.com

Commonly targeted functional groups in bioconjugation include primary amines (on lysine (B10760008) residues) and thiols (from cysteine). nih.govencyclopedia.pub The cyano group in this compound presents an opportunity to expand the toolkit of bioorthogonal reactions, which occur in living systems without interfering with native biochemical processes. iitg.ac.in

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and electrostatic forces. nih.govfrontiersin.org The self-assembly of small molecules, particularly peptides, into well-defined nanostructures is a powerful bottom-up approach for creating functional materials. frontiersin.orgresearchgate.net

This compound is a promising candidate for exploration in this field.

Role of the Boc Group: The bulky, hydrophobic Boc protecting group is known to drive the self-assembly of amino acids and dipeptides into various structures, including hydrogels, micelles, and nanofibers. wiley.comnih.govresearchgate.net

Influence of the Cyano Group: The cyano group is a versatile functional group in supramolecular chemistry. rsc.org Its linear geometry and strong dipole moment can direct molecular recognition and influence the packing of molecules in a crystal lattice or self-assembled structure. rsc.orgacs.orgnih.gov The nitrogen atom of the cyano group can act as a hydrogen bond acceptor or participate in dipolar coupling and metal-ligand coordination. rsc.org For example, host-guest interactions between cyano groups and macrocyclic hosts like pillar encyclopedia.pubarenes have been used to construct self-delivering nanomicelles. nih.gov

By incorporating this compound into peptides, researchers could design novel self-assembling systems where the final nanostructure is controlled by a combination of interactions involving the Boc group, the peptide backbone, and the unique cyano side chain. iitg.ac.inwiley.comnih.gov This could lead to the development of new biomaterials for tissue engineering, drug delivery, and sensing applications. nih.govresearchgate.net

Advances in Green Chemistry Approaches for Synthesis and Application

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Traditional methods for amino acid synthesis often rely on toxic reagents, non-renewable resources, and energy-intensive conditions. nih.gov Consequently, there is a significant push to develop more environmentally friendly alternatives.

Recent advances in green chemistry for amino acid synthesis include:

Catalytic Routes: The use of chemocatalytic methods to convert abundant renewable biomass into amino acids is a promising green approach. researchgate.netnih.gov For instance, thermocatalytic systems have been developed to produce alanine (B10760859) from lactic acid (derived from glucose) with high yields. nih.gov

Photocatalysis: Light-assisted methods, such as the photoredox-catalyzed decarboxylation of carboxylic acids to generate radicals that add to N-sulfinyl imines, provide a green route for synthesizing chiral non-natural amino acids. acs.org

CO2 Utilization: Researchers have developed innovative processes that use sunlight to convert waste carbon dioxide and other industrial byproducts into valuable amino acids like L-phenylalanine. frontiersin.org

Applying these green principles to the synthesis of this compound is a key future direction. This would involve replacing hazardous reagents, such as those used in traditional cyanation reactions, with safer alternatives and developing catalytic processes that operate under milder conditions with higher atom economy. nih.gov Furthermore, exploring green solvents and energy sources for both the synthesis and subsequent application of this compound in peptide synthesis aligns with the goals of sustainable chemistry. chemicalbook.com

Table 2: Principles of Green Chemistry in Amino Acid Synthesis

Principle Application in Amino Acid Synthesis Source
Waste Prevention Designing syntheses with high atom economy, avoiding protecting groups where possible. acs.org
Use of Renewables Utilizing biomass as a starting feedstock instead of petroleum-based chemicals. researchgate.netnih.gov
Catalysis Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. nih.govacs.org

| Design for Energy Efficiency | Using ambient temperature and pressure conditions, such as in photocatalysis. | frontiersin.orgacs.org |

Computational Design of Advanced Materials Incorporating this compound

Computational protein design has become a powerful tool for creating novel proteins and materials with functions not seen in nature. wiley.com Algorithms like Rosetta have been extended to incorporate non-natural amino acids, allowing for the design of complex structures with atomic-level accuracy. wiley.comnih.gov This approach enables the precise positioning of functional groups to create, for example, new enzyme active sites, high-affinity metal binding sites, or inhibitors of protein aggregation.

The unique properties of this compound can be leveraged in computational design. Its specific size, chirality, and the electronic properties of the cyano group can be parameterized and incorporated into design software. This would allow researchers to:

Design Novel Metalloproteins: The cyano group can act as a ligand for metal ions. Computational methods could be used to design protein scaffolds where this compound is positioned to create a specific metal coordination environment for catalytic or structural purposes. wiley.com

Create Tailored Interfaces: The compound could be used to design specific interactions at protein-protein or protein-material interfaces, for example, to create self-assembling protein complexes or to direct the binding of a protein to a specific surface.

Develop Peptide-based Inhibitors: The rigid and polar nature of the cyano group could be exploited to design peptide inhibitors that bind tightly and specifically to a target protein, such as those involved in amyloid diseases.

By combining computational design with automated synthesis, it will be possible to rapidly design, build, and test new functional materials and therapeutics based on peptides containing this compound. nih.govwiley.com

Q & A

Basic Research Questions

Q. How can Boc-beta-cyano-D-alanine be synthesized with high enantiomeric purity, and what analytical methods validate its structural integrity?

  • Methodology :

  • Use tert-butoxycarbonyl (Boc) protection for the amino group to prevent racemization during synthesis. Chiral auxiliaries or asymmetric catalysis can enhance enantioselectivity .
  • Validate purity via chiral HPLC (e.g., using a Chiralpak® column) and confirm stereochemistry via 1H^{1}\text{H}/13C^{13}\text{C} NMR (e.g., NOESY for spatial configuration analysis) .
  • Compare melting points and optical rotation values against literature benchmarks to detect impurities .

Q. What are the optimal storage conditions for this compound to prevent degradation?

  • Methodology :

  • Conduct accelerated stability studies under varying temperatures (0–6°C vs. ambient) and humidity levels, monitoring degradation via HPLC-MS.
  • Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life predictions .
  • Reference analogous compounds (e.g., N-Boc-β-alanine) for storage guidelines, noting sensitivity to moisture and light .

Advanced Research Questions

Q. How does the β-cyano substituent in this compound influence its reactivity in solid-phase peptide synthesis (SPPS)?

  • Methodology :

  • Perform comparative coupling efficiency assays with Boc-D-alanine and this compound using Fmoc/tBu SPPS protocols.
  • Analyze steric/electronic effects via DFT calculations (e.g., Gaussian software) to quantify electron-withdrawing impacts of the cyano group on amide bond formation .
  • Use MALDI-TOF MS to detect side reactions (e.g., nitrile hydrolysis) under acidic deprotection conditions .

Q. What experimental strategies resolve contradictions in reported stability data for this compound under physiological pH conditions?

  • Methodology :

  • Design a systematic pH-variation study (pH 2–9) with LC-MS monitoring to identify degradation products (e.g., cyano group hydrolysis to carboxylic acid).
  • Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., buffer composition, ionic strength) .
  • Cross-validate findings with independent labs using standardized protocols to minimize inter-lab variability .

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding affinities and conformational stability.
  • Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics or SPR binding studies) .
  • Incorporate QM/MM hybrid models to refine electronic interaction details at active sites .

Experimental Design & Data Analysis

Q. How to design a dose-response study evaluating this compound’s role in enzyme inhibition?

  • Framework : Apply PICO (Population: Target enzyme; Intervention: Compound concentration; Control: Untreated enzyme; Outcome: IC50_{50}/Ki values) .
  • Variables Table :

Variable TypeExampleMeasurement Method
IndependentCompound concentration (0.1–100 µM)Serial dilution
DependentEnzyme activity (%)Spectrophotometric assay (e.g., NADH depletion at 340 nm)
ConfoundingTemperature/pH fluctuationsThermostatted cuvettes, buffer calibration

Q. What statistical methods are appropriate for analyzing contradictory data on Boc-beta-cyno-D-alanine’s cytotoxicity?

  • Methodology :

  • Use meta-analysis (random-effects model) to aggregate data from disparate studies, weighting by sample size and assay sensitivity .
  • Perform sensitivity analysis to identify outliers (e.g., Grubbs’ test) and assess heterogeneity (I2^2 statistic) .
  • Apply Bayesian hierarchical models to account for variability in cell lines (e.g., HEK293 vs. HeLa) and exposure durations .

Best Practices for Rigor

  • Literature Gap Identification : Use tools like SciFinder or Reaxys to map synthetic routes and stability studies, prioritizing understudied areas (e.g., long-term stability in polar solvents) .
  • Ethical & Feasibility Checks : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid overambitious protocols .
  • Data Transparency : Share raw HPLC/MS spectra and computational input files via repositories (e.g., Zenodo) to enable reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.